Tubeimoside III Tubeimoside III Tubeimoside III is a natural product found in Bolbostemma paniculatum with data available.
Brand Name: Vulcanchem
CAS No.: 115810-13-4
VCID: VC21353547
InChI: InChI=1S/C64H100O31/c1-25-47-48(91-52-44(79)38(73)29(68)21-85-52)46(81)54(87-25)92-49-39(74)30(69)22-86-55(49)95-57(82)64-14-13-58(2,3)15-27(64)26-9-10-34-60(5)16-28(67)51(61(6,24-66)33(60)11-12-62(34,7)63(26,8)17-35(64)70)94-56-50(43(78)40(75)31(20-65)88-56)93-53-45(80)42(77)41(76)32(89-53)23-84-36(71)18-59(4,83)19-37(72)90-47/h9,25,27-35,38-56,65-70,73-81,83H,10-24H2,1-8H3/t25-,27-,28-,29+,30-,31+,32-,33+,34+,35+,38-,39-,40+,41-,42+,43-,44+,45-,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,59-,60-,61-,62+,63+,64+/m0/s1
SMILES: CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O
Molecular Formula: C64H100O31
Molecular Weight: 1365.5 g/mol

Tubeimoside III

CAS No.: 115810-13-4

Cat. No.: VC21353547

Molecular Formula: C64H100O31

Molecular Weight: 1365.5 g/mol

* For research use only. Not for human or veterinary use.

Tubeimoside III - 115810-13-4

Specification

CAS No. 115810-13-4
Molecular Formula C64H100O31
Molecular Weight 1365.5 g/mol
IUPAC Name (1R,4S,7S,8S,9R,11S,13S,14S,18S,23S,24R,25R,26S,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,56R,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione
Standard InChI InChI=1S/C64H100O31/c1-25-47-48(91-52-44(79)38(73)29(68)21-85-52)46(81)54(87-25)92-49-39(74)30(69)22-86-55(49)95-57(82)64-14-13-58(2,3)15-27(64)26-9-10-34-60(5)16-28(67)51(61(6,24-66)33(60)11-12-62(34,7)63(26,8)17-35(64)70)94-56-50(43(78)40(75)31(20-65)88-56)93-53-45(80)42(77)41(76)32(89-53)23-84-36(71)18-59(4,83)19-37(72)90-47/h9,25,27-35,38-56,65-70,73-81,83H,10-24H2,1-8H3/t25-,27-,28-,29+,30-,31+,32-,33+,34+,35+,38-,39-,40+,41-,42+,43-,44+,45-,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,59-,60-,61-,62+,63+,64+/m0/s1
Standard InChI Key MTICHQXHYUJVDV-LLLISOPHSA-N
Isomeric SMILES C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@]45CCC(C[C@H]4C6=CC[C@H]7[C@]([C@@]6(C[C@H]5O)C)(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)COC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O
SMILES CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O
Canonical SMILES CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O

Introduction

Chemical Structure and Properties

Tubeimoside III (CAS: 115810-13-4) belongs to the oleanane type of triterpenoid saponins, featuring a complex molecular structure characterized by a steroid backbone with attached sugar moieties . The molecular formula of Tubeimoside III is C64H100O31, reflecting its intricate composition . This natural compound is classified as a cyclic bisdesmoside, which contributes to its unique biological activities.

The chemical structure of Tubeimoside III includes multiple hydroxyl groups that play crucial roles in its biological functions . One of its complete chemical names is "(2beta,3beta(S),4alpha,16alpha)-28-(O-beta-D-Xylopyranosyl-(1-3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-alpha-L-arabinopyranosyl) 3-((2-O-(6-O-(4-carboxy-3-hydroxy-3-methyl-1-oxobutyl)-beta-D-glucopyranosyl)-beta-D-glucopyranosyl)oxy)-2,16,23-trihydroxyolean-12-en-28-oate" . This extensive nomenclature reflects the complexity of the compound's structure, with multiple stereochemical specifications that determine its spatial arrangement and subsequent biological interactions.

Structural Characteristics

Tubeimoside III possesses specific structural features that distinguish it from related compounds. The presence of numerous hydroxyl groups and sugar moieties attached to its backbone creates a unique pharmacophore that enables interaction with various biological targets . The solubility and stability of Tubeimoside III in different solvents can vary, which influences its bioavailability and efficacy in biological systems .

Natural Sources and Extraction

Tubeimoside III is primarily isolated from the tubers of Bolbostemma paniculatum (Maxim) Franquet, a plant belonging to the Cucurbitaceae family . This plant, commonly known as "Tubeimu" in Chinese folk medicine, has been traditionally used for its medicinal properties . Bolbostemma paniculatum is predominantly found in China and Japan, where it has been utilized in traditional medicine practices for centuries.

The extraction of Tubeimoside III typically involves solvent extraction methods where the dried roots of Bolbostemma paniculatum are subjected to solvents such as ethanol or methanol to isolate the desired saponin compounds. The content of tubeimosides in the plant material varies significantly based on habitat, emphasizing the necessity for quality control during preparation and clinical application .

Analytical Identification

High-performance liquid chromatography (HPLC) techniques have been developed for the simultaneous determination and identification of Tubeimoside III along with related compounds such as Tubeimoside I and Tubeimoside II . One specific method involves chromatographic separation on a Zorbax Extend C18 analytical column using gradient elution with a solution of acetonitrile and 0.5% acetic acid . This method demonstrates acceptable linearities (r > 0.9992) and recoveries (98.6 to 102.4%), with detection limits as low as 0.05 μg . Both intra- and inter-day precisions of this method were evaluated to be less than 3.6%, confirming its reliability for analytical purposes .

Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) has also been employed for the rapid characterization of components in Bolbostemma paniculatum, including Tubeimoside III .

Biological Activities

Tubeimoside III exhibits a diverse range of biological activities that make it a subject of significant interest in pharmacological research. These activities include anti-inflammatory, antitumor, antitumor-promoting, and antiviral effects, suggesting potential applications in various therapeutic contexts .

Anti-inflammatory Properties

Studies have demonstrated that Tubeimoside III possesses potent anti-inflammatory effects . In vivo experiments have shown that Tubeimoside III can effectively reduce mouse ear edema induced by arachidonic acid and 12-O-tetradecanoylphorbol-13-acetate (TPA) . This anti-inflammatory activity contributes to its potential therapeutic applications in inflammatory conditions.

Antitumor and Antitumor-promoting Activities

Tubeimoside III has shown significant antitumor and antitumor-promoting effects in various experimental models . It has been studied for its effects on cell proliferation and apoptosis in cancer cells, demonstrating potential in cancer research . Notably, Tubeimoside III exhibits a potent anti-tumor promoting effect on two-stage carcinogenesis of mouse skin after topical application .

An important observation regarding the bioactivity of Tubeimoside III is its route-dependent efficacy. Unlike Tubeimoside I, Tubeimoside III is inactive as an inhibitor of tumor promotion when administered orally . This difference may be attributed to variations in metabolism connected with different routes of administration, highlighting the importance of delivery methods in therapeutic applications .

Antiviral Activity

Recent research has revealed a promising new application for Tubeimoside III in the context of viral infections. Studies have discovered that Tubeimoside III can potently inhibit SARS-CoV-2 replication with an EC50 value of 265.5 nM . This finding suggests potential applications in antiviral therapy, particularly against coronavirus infections.

The underlying mechanism of Tubeimoside III's inhibition of SARS-CoV-2 is hypothesized to involve blocking the RNA-dependent RNA polymerase (RdRp) cavity according to screening procedures . Analyses have predicted critical residues involved in binding with Tubeimoside III and other active inhibitors, which could promote the development of non-covalent binding inhibitors against RdRp .

Biological ActivityExperimental ModelEfficacyReference
Anti-inflammatoryMouse ear edema induced by arachidonic acid and TPAEffective reduction in inflammation
AntitumorVarious cancer cell modelsInhibition of cell proliferation and induction of apoptosis
Antitumor-promotingTwo-stage carcinogenesis of mouse skin (topical application)Potent inhibition
Anti-SARS-CoV-2In vitro replication assayEC50 value of 265.5 nM

Structure-Activity Relationships

Comparative studies of tubeimosides have provided valuable insights into structure-activity relationships among these compounds. Tubeimoside I, II, and III are all natural analogues of the oleanane type of triterpenoid saponins from the same medicinal plant, and all show anti-inflammatory, antitumor, and antitumor-promoting effects .

Structural Determinants of Activity

The differences in biological activities and toxicities among these tubeimosides can be attributed to specific structural features. The C-16 hydroxyl group of Tubeimoside II plays an important role in enhancing its biological activity and decreasing its toxicity compared to Tubeimoside I . Furthermore, the difference in chemical structure in positions B and/or C between Tubeimosides III and II significantly influences the enhanced biological activity and toxicity of Tubeimoside III .

Table 2: Comparative Analysis of Tubeimosides I, II, and III

PropertyTubeimoside ITubeimoside IITubeimoside III
Anti-inflammatory activity++++++
Antitumor activity++++++
Antitumor-promoting activity++++++
Acute toxicity++++++
Key structural feature-C-16 hydroxyl groupDifferences in positions B and/or C
Oral efficacy as tumor promotion inhibitorActiveNot specifiedInactive

Note: + indicates relative potency/toxicity level (+ = low, ++ = moderate, +++ = high)

Analytical Methods for Identification and Quantification

Several analytical methods have been developed for the identification and quantification of Tubeimoside III in plant material and research contexts. These methods are essential for quality control of medicinal preparations and for research purposes.

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) has been successfully employed for the simultaneous determination and identification of Tubeimoside I, Tubeimoside II, and Tubeimoside III . A specific method using a Zorbax Extend C18 analytical column with gradient elution using acetonitrile and 0.5% acetic acid has demonstrated high precision and reliability .

Mass Spectrometry Techniques

Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) has been utilized for the rapid characterization of components in Bolbostemma paniculatum, including Tubeimoside III . This technique provides essential data for pharmacological research on this compound.

Table 3: Analytical Methods for Tubeimoside III Identification and Quantification

Analytical MethodKey ParametersPerformance MetricsReference
HPLCZorbax Extend C18 column, acetonitrile and 0.5% acetic acid gradientLinearity: r > 0.9992, Recovery: 98.6-102.4%, Detection limit: 0.05 μg, Precision: <3.6%
UPLC-MSMS2 fragment ions for further MS3 fragmentationProvides detailed structural characterization

Future Research Directions

Despite the encouraging findings regarding the biological activities and potential therapeutic applications of Tubeimoside III, several aspects require further investigation.

Mechanism of Action

More detailed studies are needed to elucidate the precise mechanisms underlying the various biological activities of Tubeimoside III. Understanding these mechanisms will facilitate the development of more targeted and effective therapeutic applications.

Pharmacokinetics and Bioavailability

The observed differences in efficacy depending on the route of administration highlight the need for comprehensive pharmacokinetic studies . Investigations into metabolism, bioavailability, and tissue distribution would provide valuable insights for optimizing delivery methods and dosing regimens.

Clinical Studies

While preclinical studies have demonstrated promising results, clinical investigations are necessary to evaluate the safety and efficacy of Tubeimoside III in human subjects. Such studies would be essential for translating the potential therapeutic applications into clinical practice.

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